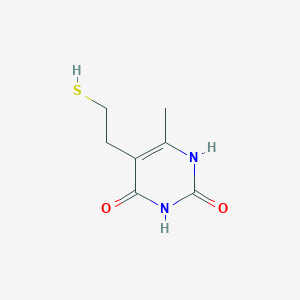

6-Methyl-5-(2-sulfanylethyl)pyrimidine-2,4(1h,3h)-dione

Beschreibung

Eigenschaften

CAS-Nummer |

78831-52-4 |

|---|---|

Molekularformel |

C7H10N2O2S |

Molekulargewicht |

186.23 g/mol |

IUPAC-Name |

6-methyl-5-(2-sulfanylethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H10N2O2S/c1-4-5(2-3-12)6(10)9-7(11)8-4/h12H,2-3H2,1H3,(H2,8,9,10,11) |

InChI-Schlüssel |

VWNAIDCQXQEDDU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)NC(=O)N1)CCS |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Mercaptoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-methyluracil with 2-chloroethyl mercaptan under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the mercaptoethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Mercaptoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiols or other reduced sulfur species.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that 6-Methyl-5-(2-sulfanylethyl)pyrimidine-2,4(1H,3H)-dione exhibits significant biological activity, particularly as an enzyme inhibitor and potential therapeutic agent. Key areas of investigation include:

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has been evaluated against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to good antibacterial effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have tested its efficacy against K562 cell lines (myelogenous leukemia), revealing growth-inhibitory effects at various concentrations. The results suggest that derivatives of this compound may serve as promising candidates for further development in cancer therapy .

Case Studies

Several studies have documented the synthesis and biological evaluation of pyrimidine derivatives similar to 6-Methyl-5-(2-sulfanylethyl)pyrimidine-2,4(1H,3H)-dione:

- Antibacterial Evaluation : A study synthesized various pyrimidine derivatives and assessed their antibacterial activity using agar diffusion methods. Results indicated that compounds similar to 6-Methyl-5-(2-sulfanylethyl)pyrimidine-2,4(1H,3H)-dione exhibited zones of inhibition comparable to standard antibiotics .

- Anticancer Screening : Another investigation focused on the anticancer potential of synthesized pyrimidine derivatives against different cancer cell lines. The study utilized SRB assay protocols to determine growth inhibition levels and calculated GI50 (concentration required to inhibit growth by 50%), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells) values .

Wirkmechanismus

The mechanism of action of 5-(2-Mercaptoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrimidine-Dione Derivatives

Key Observations :

- Thioether vs. Amino Groups: The sulfanylethyl group in the target compound may confer distinct redox properties compared to amino-substituted analogs (e.g., ), which are typically more polar and participate in hydrogen bonding.

- Hydrophobicity : The benzyl and isopropyl groups in ’s compound enhance lipophilicity, contrasting with the moderately polar sulfanylethyl group. This could influence membrane permeability and target binding.

Key Comparisons :

- Antioxidant Potential: The target compound’s sulfanylethyl group shares a sulfur atom with ’s thioalkyl derivatives, which demonstrated significant antioxidant activity against adrenaline oxidation. This suggests the target compound may exhibit similar radical-neutralizing effects, though experimental validation is required.

- Therapeutic Targets : Unlike the antimycobacterial piperidinylmethyl derivative () or the chloroacetyl intermediate (), the target compound’s bioactivity remains uncharacterized. Its structure aligns more closely with antioxidants than antimicrobials.

Physicochemical Properties

While explicit data are absent, substituent effects can be inferred:

Biologische Aktivität

6-Methyl-5-(2-sulfanylethyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 88946-41-2, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data on its potential therapeutic applications.

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 186.23 g/mol

- IUPAC Name : 5-methyl-1-(2-sulfanylethyl)pyrimidine-2,4-dione

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The following sections detail specific biological activities associated with 6-Methyl-5-(2-sulfanylethyl)pyrimidine-2,4(1H,3H)-dione.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in cancer treatment. For instance, a combinatorial library of bioregulators incorporating pyrimidine structures was screened for antineoplastic activity. The findings suggest that derivatives such as 6-Methyl-5-(2-sulfanylethyl)pyrimidine-2,4-dione may possess significant anticancer properties due to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antibacterial Activity

The compound has been evaluated for its antibacterial effects. In silico studies predict that nitrogen-containing heterocycles like this pyrimidine derivative could interact effectively with bacterial targets, leading to potential antibacterial agents. The screening results indicate promising activity against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antibacterial | Activity against Gram-positive and Gram-negative bacteria | |

| Antidiabetic | Potential PPARγ activation |

Case Studies

- Anticancer Screening : A study conducted by Nagai et al. (1984) synthesized various pyrimidine derivatives and tested their efficacy against cancer cell lines. Their results indicated that compounds structurally related to 6-Methyl-5-(2-sulfanylethyl)pyrimidine-2,4-dione exhibited notable cytotoxicity against certain tumor types .

- Antibacterial Evaluation : A recent investigation into the antibacterial properties of pyrimidine derivatives found that several compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. This supports the hypothesis that 6-Methyl-5-(2-sulfanylethyl)pyrimidine-2,4-dione could be a candidate for further antibacterial development .

Q & A

Q. Advanced Process Chemistry

- Continuous Flow Reactors : Improve heat/mass transfer for bromination and cyclocondensation steps, reducing side reactions .

- Catalyst Screening : Bases like K2CO3 in DMF enhance alkylation efficiency (>80% yield), while acidic conditions (HCl/H2O) favor cyclocondensation .

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves structurally similar impurities .

What computational tools are used to predict the binding modes of pyrimidine derivatives to microbial targets?

Q. Advanced Mechanistic Studies

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with S. aureus DNA gyrase or fungal CYP51. The sulfanylethyl group shows hydrogen bonding with active-site residues .

- MD Simulations : GROMACS assesses binding stability; trajectories >100 ns identify derivatives with prolonged target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.